1-(2-Fluorophenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea
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Overview
Description
1-(2-Fluorophenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a fluorophenyl group, a thiophen-2-ylmethyl group, and a piperidin-4-ylmethyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate by reacting thiophen-2-ylmethyl chloride with piperidine in the presence of a base such as sodium hydride or potassium carbonate.
Coupling with Fluorophenyl Isocyanate: The piperidine intermediate is then reacted with 2-fluorophenyl isocyanate to form the desired urea derivative. This reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
1-(2-Fluorophenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea: Similar structure with a chlorine atom instead of a fluorine atom.
1-(2-Bromophenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea: Similar structure with a bromine atom instead of a fluorine atom.
1-(2-Methylphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
1-(2-Fluorophenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3OS/c19-16-5-1-2-6-17(16)21-18(23)20-12-14-7-9-22(10-8-14)13-15-4-3-11-24-15/h1-6,11,14H,7-10,12-13H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUGZGHFCCBFFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2F)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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